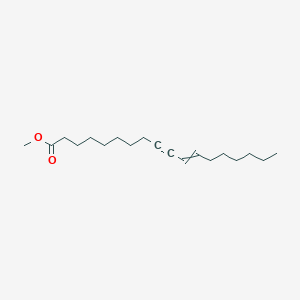
Methyl octadec-11-en-9-ynoate
Overview
Description
Methyl octadec-11-en-9-ynoate, also known as methyl santalbate, is an organic compound with the molecular formula C19H32O2. It is a fatty acid ester characterized by the presence of both a double bond and a triple bond in its long carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadec-11-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of santalbic acid with methanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography .
Another method involves the epoxidation of this compound using potassium peroxomonosulfate (oxone) in the presence of trifluoroacetone or methyl pyruvate. This reaction yields the corresponding monoepoxy derivatives with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as esterification, epoxidation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-11-en-9-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using selenium dioxide and tert-butyl hydroperoxide (TBHP) in aqueous dioxane.
Common Reagents and Conditions
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.
Reduction: Sodium borohydride, methanol.
Substitution: m-Chloroperbenzoic acid, trifluoroacetone.
Major Products
- Methyl 8-oxo-octadec-11-en-9-ynoate
- Methyl 8-hydroxy-octadec-11-en-9-ynoate
- Epoxy derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl octadec-11-en-9-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Methyl octadec-11-en-9-ynoate can be compared with other similar compounds, such as:
Methyl octadec-9-ynoate: This compound lacks the double bond present in this compound, resulting in different reactivity and applications.
Methyl 9-octadecenoate: This compound contains only a double bond and no triple bond, leading to different chemical properties and uses.
Methyl octadeca-6,8-diynoate: This compound contains two triple bonds, making it more reactive in certain chemical reactions.
This compound’s unique combination of a double bond and a triple bond in its structure sets it apart from these similar compounds, providing distinct reactivity and applications.
Properties
IUPAC Name |
methyl octadec-11-en-9-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUILXAAOEXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40784736 | |
| Record name | Methyl octadec-11-en-9-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34724-42-0 | |
| Record name | Methyl octadec-11-en-9-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40784736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
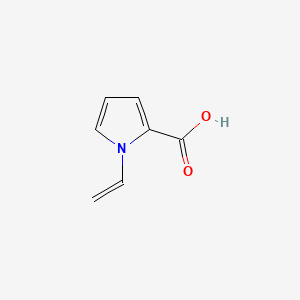
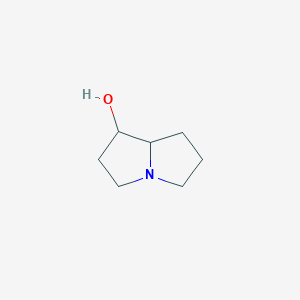
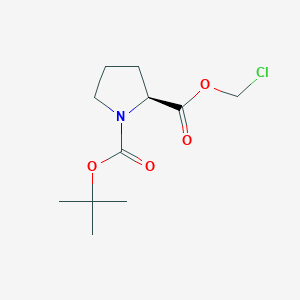
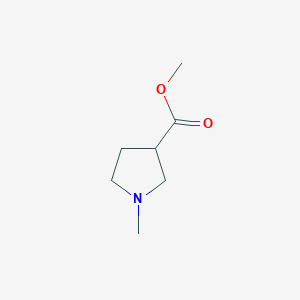
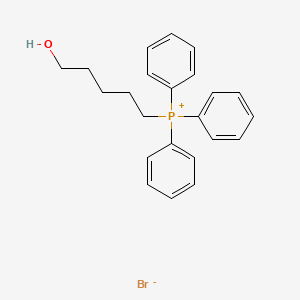
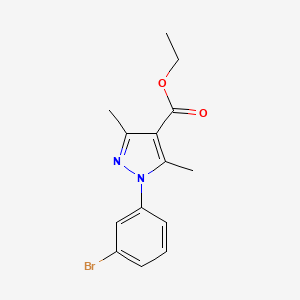

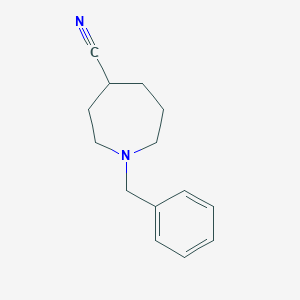

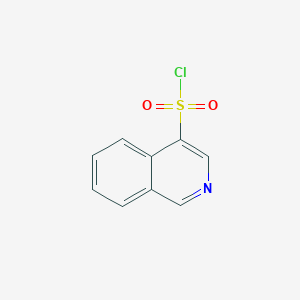
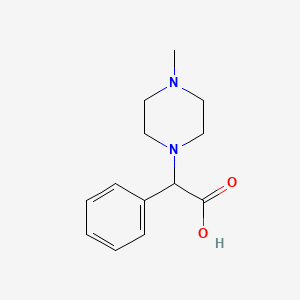
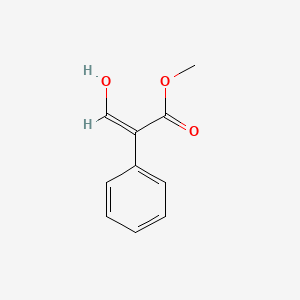
![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)
